Synthetic Yield: A Validated 55.7% Total Yield for the Trans Isomer
A dedicated, peer-reviewed synthesis reports achieving the trans-(3R,4R) isomer with a total yield of 55.7% over four steps, establishing a validated benchmark for its production as a precursor to 5-HT4 receptor agonists [1]. In contrast, no equivalent published, optimized synthetic route or yield data is available for the cis-(3R,4S) isomer as a pharmaceutical intermediate, making the trans isomer the more reliable and proven choice for projects with a defined synthetic route.
| Evidence Dimension | Synthetic accessibility and process optimization |
|---|---|
| Target Compound Data | Total yield of 55.7% over 4 steps from 4-hydroxymethylpyridine. |
| Comparator Or Baseline | cis-(3R,4S) isomer (CAS 21492-03-5): No published, optimized synthetic yield data found for use as a pharmaceutical intermediate. |
| Quantified Difference | The (3R,4R) isomer has a defined synthetic protocol with a 55.7% yield, whereas the cis isomer lacks a comparable validated process. |
| Conditions | Multi-step synthesis starting from 4-hydroxymethylpyridine, including benzyl protection, reduction, hydroboration-oxidation, and deprotection. |
Why This Matters
For procurement, this published protocol provides a replicable quality benchmark, reducing development risk and allowing for direct comparisons between supplier batches.
- [1] Fang J, Chen Y, Cui H, et al. Synthesis of trans-4-(Hydroxymethyl)piperidin-3-ol. Chemistry. 2019;82(7):663-665. View Source
